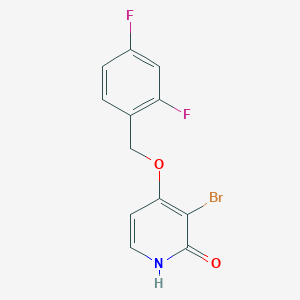
3-bromo-4-(2,4-difluorobenzyloxy)-1H-pyridin-2-one
Übersicht
Beschreibung
3-bromo-4-(2,4-difluorobenzyloxy)-1H-pyridin-2-one, also referred to as BDFOP, is a small organic molecule that has been extensively studied in scientific research due to its potential applications in a variety of fields. BDFOP is a synthetic compound that is synthesized from the reaction of 2,4-difluorobenzaldehyde with 2-bromopyridine in the presence of a base. Its structure is composed of a pyridine ring and a benzyloxy group, which gives it interesting properties that make it an attractive molecule for research.
Wissenschaftliche Forschungsanwendungen
BDFOP has been studied extensively in scientific research due to its potential applications in a variety of fields. One of the most common uses of BDFOP is as a photoredox catalyst. This is due to its ability to absorb light and transfer electrons, which makes it an ideal catalyst for organic synthesis. BDFOP has also been studied for its potential applications in the fields of drug delivery, medical imaging, and cancer therapy. Additionally, BDFOP has been used as a fluorescent probe for the detection of small molecules in biological systems.
Wirkmechanismus
The mechanism of action of BDFOP is based on its ability to absorb light and transfer electrons. When exposed to light, BDFOP undergoes a photoredox reaction that transfers electrons from the pyridine ring to the benzyloxy group. This electron transfer allows BDFOP to act as a catalyst for organic synthesis. Additionally, the electron transfer can also be used to generate reactive oxygen species, which can be used for medical imaging and cancer therapy.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of BDFOP have not yet been extensively studied. However, it is known that BDFOP can be used as a photoredox catalyst, which can be used to facilitate organic synthesis. Additionally, BDFOP can also generate reactive oxygen species, which can be used for medical imaging and cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of BDFOP for lab experiments is its ability to act as a photoredox catalyst. This makes it an ideal molecule for organic synthesis, as it can facilitate the reaction of two molecules without the need for a separate catalyst. Additionally, BDFOP can also generate reactive oxygen species, which can be used for medical imaging and cancer therapy. However, one limitation of BDFOP is its relatively low solubility in aqueous solutions, which can make it difficult to use in some experiments.
Zukünftige Richtungen
The potential applications of BDFOP are still being explored, and there are numerous future directions that could be explored. One potential direction is to further study the biochemical and physiological effects of BDFOP in order to identify potential therapeutic applications. Additionally, further research could be conducted on the use of BDFOP as a fluorescent probe for the detection of small molecules in biological systems. Additionally, BDFOP could be studied in combination with other molecules in order to identify new photoredox catalysts or reactive oxygen species generators. Finally, further research could be conducted to improve the solubility of BDFOP in aqueous solutions, which would make it easier to use in experiments.
Eigenschaften
IUPAC Name |
3-bromo-4-[(2,4-difluorophenyl)methoxy]-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrF2NO2/c13-11-10(3-4-16-12(11)17)18-6-7-1-2-8(14)5-9(7)15/h1-5H,6H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHZYXSYNYXMEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)COC2=C(C(=O)NC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-4-(2,4-difluorobenzyloxy)-1H-pyridin-2-one | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



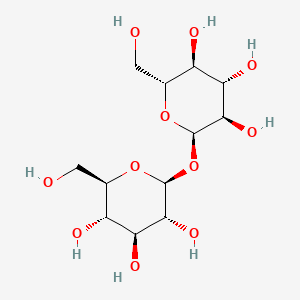

![3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-OL](/img/structure/B3145921.png)
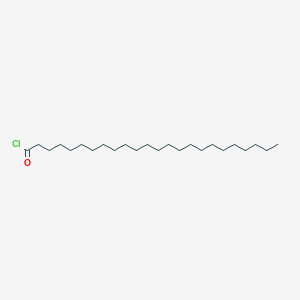
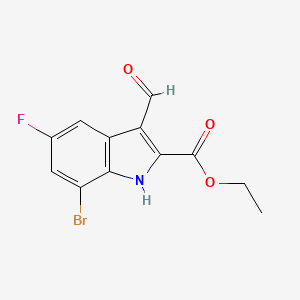
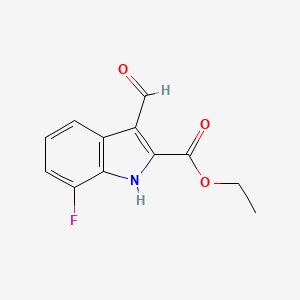
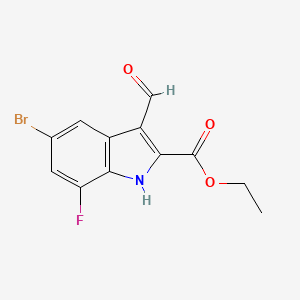
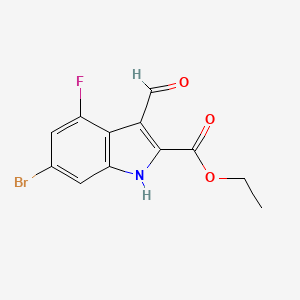


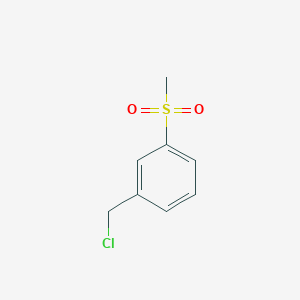
![2,2-dimethyl-1a,7b-dihydro-2H-oxireno[c]chromene](/img/structure/B3145994.png)